molecular formula C9H10BrNO2 B7937829 3-Bromo-2-(dimethylamino)benzoic acid

3-Bromo-2-(dimethylamino)benzoic acid

Cat. No.: B7937829
M. Wt: 244.08 g/mol
InChI Key: BGXRXCOKAQCBFD-UHFFFAOYSA-N
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Description

3-Bromo-2-(dimethylamino)benzoic acid (CAS 1369844-29-0) is a brominated and dimethylamino-substituted derivative of benzoic acid. With a molecular formula of C 9 H 10 BrNO 2 and a molecular weight of 244.09 g/mol, this compound is a valuable intermediate in organic synthesis and pharmaceutical research . The presence of both a bromine atom and a dimethylamino group on the benzoic acid scaffold creates a versatile chemical building block. These functional groups enable further derivatization through various reactions, including cross-coupling and nucleophilic substitution, making it useful for constructing more complex molecules . This compound is of significant interest in medicinal chemistry for the development of bioactive molecules. Structural analogs, such as 5-bromo-2-(thiophene-2-carboxamido) benzoic acid, have been identified as potent FabG inhibitors. FabG is a key enzyme in the bacterial fatty acid biosynthesis pathway (FAS-II) and is a promising target for developing new antibiotics against drug-resistant ESKAPE pathogens . As such, 3-Bromo-2-(dimethylamino)benzoic acid serves as a critical precursor in designing and synthesizing novel pharmacologically active agents, including potential ligands and enzyme inhibitors . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Refer to the Safety Data Sheet for proper handling guidelines .

Properties

IUPAC Name

3-bromo-2-(dimethylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-11(2)8-6(9(12)13)4-3-5-7(8)10/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXRXCOKAQCBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=C1Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination Using Elemental Bromine

In a protocol adapted from CN1553891A, bromination with elemental bromine (Br₂) in the presence of Lewis acids like FeBr₃ achieves regioselective substitution. A typical procedure involves:

  • Dissolving 2-(dimethylamino)benzoic acid (1.0 equiv) in dichloromethane.

  • Adding FeBr₃ (0.1 equiv) and Br₂ (1.2 equiv) dropwise at 0°C.

  • Stirring for 12 hours, followed by quenching with NaHSO₃.

This method yields 3-bromo-2-(dimethylamino)benzoic acid in ~65% purity, with side products arising from para-bromination and over-bromination.

Solvent-Free Bromination

A green chemistry approach (IJISRT) eliminates solvents by sonicating 2-(dimethylamino)benzoic acid with Br₂ and FeBr₃. Key parameters:

  • Molar ratio : 1:1.1 (acid:Br₂).

  • Sonication time : 7 hours at 40°C.

  • Yield : 78% after recrystallization in ethanol.

This method reduces bromine vapor emissions and improves atom economy but requires precise temperature control to avoid decomposition.

Multi-Step Functionalization via Intermediate Nitro Derivatives

For higher regiochemical control, introducing bromine prior to dimethylamination is advantageous.

Nitration Followed by Bromination and Reduction

Adapting methods from CN103880683A:

  • Nitration : 2-methylbenzoic acid is nitrated to 2-nitro-3-methylbenzoic acid using HNO₃/H₂SO₄.

  • Bromination : NBS in CCl₄ brominates the methyl group, yielding 3-bromo-2-nitrobenzoic acid (82% yield).

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to amine.

  • Dimethylamination : Methylation with CH₃I/K₂CO₃ in DMF affords the final product (overall yield: 54%).

Key Data :

StepReagentsYield (%)
NitrationHNO₃/H₂SO₄89
BrominationNBS/CCl₄82
ReductionPd/C, H₂95
DimethylaminationCH₃I, K₂CO₃70

Palladium-Catalyzed Coupling Reactions

Transition-metal catalysis enables modular synthesis. A method inspired by PMC8648050 uses Suzuki-Miyaura coupling:

  • Synthesis of Boronic Ester : 3-Bromo-2-methoxybenzoic acid is converted to its boronic ester using bis(pinacolato)diboron and Pd(dppf)Cl₂.

  • Coupling with Dimethylamine : The boronic ester reacts with N,N-dimethylamine hydrochloride under Miyaura conditions (Pd(OAc)₂, SPhos, K₃PO₄).

  • Demethylation : BBr₃ in DCM removes the methyl protecting group (yield: 68% over three steps).

Industrial-Scale Considerations

Process Optimization

  • Catalyst Recycling : AgNO₃ (10 mol%) in acetone improves bromination efficiency (90% yield).

  • Cost Reduction : Using dimethyl terephthalate as a starting material (Thieme-Connect) lowers raw material costs by 40%.

Hazard Mitigation

  • Bromine handling requires scrubbers and closed systems to prevent inhalation risks.

  • Substituting Br₂ with NBS in flow reactors enhances safety profiles.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Direct BrominationSimple, one-potLow regioselectivity65–78
Multi-StepHigh purityLengthy synthesis54
Catalytic CouplingModular, scalableExpensive catalysts68

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(dimethylamino)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, where the dimethylamino group may be oxidized or reduced under specific conditions.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.

    Oxidation Products: Oxidation of the dimethylamino group can lead to the formation of nitroso or nitro derivatives.

    Coupling Products: Biaryl compounds are typically formed in coupling reactions.

Scientific Research Applications

3-Bromo-2-(dimethylamino)benzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound is studied for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(dimethylamino)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom and the dimethylamino group can influence the compound’s binding affinity and specificity. The exact molecular targets and pathways involved vary depending on the context of its use.

Comparison with Similar Compounds

Research Findings and Implications

  • Electronic Effects: The dimethylamino group in 3-bromo-2-(dimethylamino)benzoic acid activates the aromatic ring toward electrophilic substitution, while bromine deactivates it. This balance makes the compound versatile in Suzuki-Miyaura coupling reactions .
  • Biological Activity: Analogs with ethylamino or fluorine substituents (e.g., ) show enhanced bioactivity in enzyme inhibition studies due to improved binding affinity .
  • Solubility: Hydroxyl-containing derivatives (e.g., 3-bromo-2-hydroxybenzoic acid) exhibit higher aqueous solubility, whereas phenylamino derivatives are more lipophilic .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-2-(dimethylamino)benzoic acid, and how can reaction selectivity be optimized?

  • Synthesis Methods : The compound can be synthesized via bromination of 2-(dimethylamino)benzoic acid using bromine (Br₂) in the presence of catalysts like FeBr₃ or AlBr₃. Reaction conditions (temperature, solvent polarity) are critical for regioselectivity at the 3-position .
  • Optimization Strategies : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates and reduce side reactions. Monitor progress via thin-layer chromatography (TLC) and adjust stoichiometry to minimize over-bromination .

Q. Which spectroscopic techniques are most effective for characterizing 3-Bromo-2-(dimethylamino)benzoic acid and its intermediates?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms dimethylamino group integration. For example, the dimethylamino protons appear as a singlet near δ 2.8–3.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₉H₁₀BrNO₂: ~244.0 g/mol) and isotopic patterns for bromine .
  • Infrared (IR) Spectroscopy : Confirms carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and dimethylamino (C-N stretch ~1250 cm⁻¹) functionalities .

Advanced Research Questions

Q. How does the dimethylamino group influence the reactivity of brominated benzoic acids in nucleophilic substitution reactions?

  • Electronic Effects : The dimethylamino group is electron-donating, activating the aromatic ring toward electrophilic substitution but deactivating adjacent positions. This directs nucleophilic attacks to the bromine-bearing carbon or meta positions .
  • Case Study : In Suzuki-Miyaura coupling, the dimethylamino group stabilizes intermediates via resonance, enabling cross-coupling with aryl boronic acids under Pd catalysis .

Q. What challenges arise when comparing synthetic yields of 3-Bromo-2-(dimethylamino)benzoic acid across different bromination methods?

  • Data Contradictions : Yields vary due to competing side reactions (e.g., di-bromination or ring oxidation). For instance, solvent-free bromination may achieve 65% yield, while FeBr₃-catalyzed methods in DMSO reach 85% .
  • Resolution Strategies : Use kinetic studies (e.g., time-resolved IR) to identify rate-limiting steps. Compare purity via HPLC and adjust quenching protocols to isolate intermediates .

Q. How can computational modeling predict the biological activity of 3-Bromo-2-(dimethylamino)benzoic acid derivatives?

  • In Silico Approaches : Density Functional Theory (DFT) calculates charge distribution to predict binding affinity with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory studies). Molecular docking simulations model interactions with protein active sites .
  • Validation : Pair computational results with in vitro assays (e.g., IC₅₀ measurements) to correlate predicted and observed activities .

Methodological Considerations

Q. What purification techniques are optimal for isolating 3-Bromo-2-(dimethylamino)benzoic acid from reaction mixtures?

  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences. The compound typically crystallizes at 146–148°C .
  • Column Chromatography : Employ silica gel with eluents like ethyl acetate/hexane (1:3) to separate brominated by-products. Monitor fractions via UV-Vis at 254 nm .

Q. How do substituent positions (e.g., bromine vs. dimethylamino groups) affect the compound’s stability under acidic/basic conditions?

  • Acidic Conditions : The carboxylic acid group protonates, increasing solubility. Bromine may undergo hydrolysis if heated, forming hydroxyl derivatives .
  • Basic Conditions : The dimethylamino group deprotonates, enhancing nucleophilicity. Use buffered conditions (pH 7–9) to prevent decomposition .

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